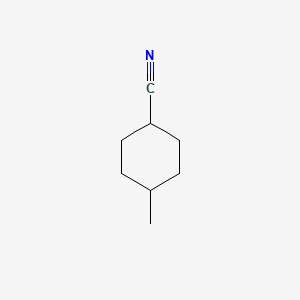

4-Methylcyclohexane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylcyclohexane-1-carbonitrile is a chemical compound with the molecular formula C8H13N and a molecular weight of 123.2 . It is used for research purposes .

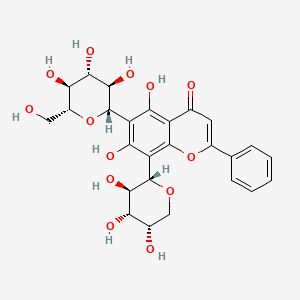

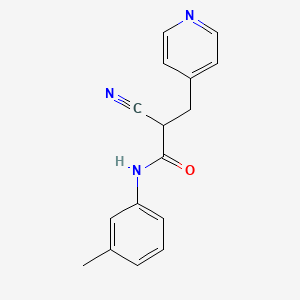

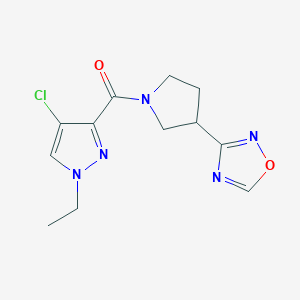

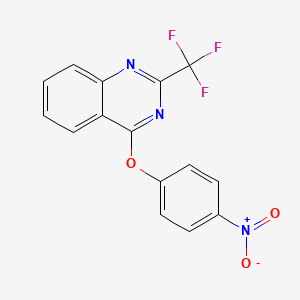

Molecular Structure Analysis

The molecular structure of 4-Methylcyclohexane-1-carbonitrile is represented by the formula C8H13N . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación

Chemical Reactions and Processes

- 1-Methylcycloprop-2-ene-1-carbonitrile, a compound structurally related to 4-Methylcyclohexane-1-carbonitrile, exhibits significant reactivity in tandem alder-ene and Diels-Alder reactions. These reactions are crucial for synthesizing complex organic compounds (Lodochnikova et al., 2010).

- Methylcyclohexane, which shares structural similarities with 4-Methylcyclohexane-1-carbonitrile, is broadly used as a representative cycloalkane component in fuel surrogates. Its combustion chemistry is essential for developing kinetic models for larger cycloalkanes and practical fuels (Wang et al., 2014).

Molecular Structure and Analysis

- The structure of various carbonitrile compounds, including those similar to 4-Methylcyclohexane-1-carbonitrile, has been a subject of research. For example, the structure of the 1-methylcyclopentyl cation, a related molecule, was determined through spectroscopy and theoretical analysis (Olah et al., 1967).

Photochemical Reactions

- The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile in cyclohexane showed an external magnetic field effect, indicating the significant impact of external factors on chemical reactions (HataNorisuke & HokawaMasahito, 2006).

Experimental and Kinetic Studies

- An experimental and kinetic modeling study on methylcyclohexane pyrolysis and combustion provided insights into the mechanisms and intermediates formed during these processes, relevant to understanding the behavior of similar compounds (Wang et al., 2014).

Mecanismo De Acción

Target of Action

As a nitrile compound, it may interact with various enzymes and proteins within the body .

Mode of Action

The electronic structure of nitriles, including 4-Methylcyclohexane-1-carbonitrile, is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bonds in the triple bond . The R-C-N bond angle in a nitrile is 180°, which gives a nitrile functional group a linear shape .

Biochemical Pathways

Nitriles can be converted to carboxylic acid with heating in sulfuric acid, forming an amide intermediate . Additionally, Grignard reagents can attack the electrophilic carbon in a nitrile to form an imine salt, which can then be hydrolyzed to become a ketone .

Pharmacokinetics

The compound’s molecular weight of 1232 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Methylcyclohexane-1-carbonitrile. For instance, its storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.

Propiedades

IUPAC Name |

4-methylcyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDYVSRXUSHARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)

![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2874199.png)

![(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2874202.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2874204.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)